molecular formula C16H23Cl2FN2O2 B4564695 1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride

1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride

Cat. No.: B4564695
M. Wt: 365.3 g/mol
InChI Key: HLMVSEKOSXPXJZ-UHFFFAOYSA-N
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Description

1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride is a useful research compound. Its molecular formula is C16H23Cl2FN2O2 and its molecular weight is 365.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.1120615 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Naito et al. (2005) discusses the synthesis of novel compounds similar to 1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride. They evaluated their cytotoxic activity against various tumor cell lines both in vitro and in vivo. The study highlighted compounds with the 3-fluoro-5-substituted phenylpiperazinyl group showing potent cytotoxicity, suggesting potential antitumor applications for similar compounds (Naito et al., 2005).

Quality Control and Stability Studies

Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method for quality control and stability studies of a compound similar to this compound. This method could be essential for ensuring the quality and stability of pharmaceutical compounds (Dwivedi et al., 2003).

Antimalarial Agent Synthesis

Mendoza et al. (2011) investigated piperazine and pyrrolidine derivatives for their capacity to inhibit the growth of Plasmodium falciparum. They found that the presence of a hydroxyl group, a propane chain, and fluor were crucial for antiplasmodial activity, indicating that compounds similar to this compound could have potential applications as antimalarial agents (Mendoza et al., 2011).

Comparative Metabolism Study

Lavrijsen et al. (1992) explored the biotransformation of a compound similar to this compound in rats, dogs, and humans. This comparative metabolism study is vital for understanding how different species metabolize these compounds, which is crucial for pharmaceutical development (Lavrijsen et al., 1992).

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-prop-2-ynoxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2.2ClH/c1-2-11-21-13-14(20)12-18-7-9-19(10-8-18)16-6-4-3-5-15(16)17;;/h1,3-6,14,20H,7-13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMVSEKOSXPXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC(CN1CCN(CC1)C2=CC=CC=C2F)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride
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1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride
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1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride
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1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride
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1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride
Reactant of Route 6
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1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.